Dalapon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in alcohol. Soluble in ether

Very soluble in alkali solvents.

In water, 502,000 mg/L at 25 °C

Solubility in water, g/100ml at 25 °C: 90

50%

Synonyms

Canonical SMILES

Herbicidal Activity:

- Mechanism of Action: Dalapon is a systemic herbicide, meaning it is absorbed by the plant and disrupts its metabolic processes, ultimately leading to cell death. Research has shown that dalapon specifically inhibits the enzyme pyruvate dehydrogenase complex, which plays a crucial role in plant energy production .

- Target Weeds: Dalapon is particularly effective against perennial grasses, including Johnsongrass, Bermudagrass, and quackgrass . Studies have investigated its efficacy in controlling these weeds in various agricultural and non-agricultural settings .

Environmental Fate and Impact:

- Persistence and Degradation: Research has been conducted to understand the persistence and degradation of dalapon in different environmental conditions. Studies have shown that dalapon can persist in soil for several weeks to months, depending on factors like temperature, moisture, and microbial activity .

- Ecological Impact: The potential impact of dalapon on non-target organisms, including soil microbes and aquatic life, has also been investigated. Research suggests that dalapon can have detrimental effects on certain soil microbial communities, potentially affecting soil health . Studies on its impact on aquatic life are ongoing.

Alternative Herbicide Development:

- Understanding Resistance Mechanisms: Research on dalapon has also contributed to the understanding of herbicide resistance mechanisms in weeds. Studies have identified specific mutations in the target enzyme, pyruvate dehydrogenase complex, that can confer resistance to dalapon in certain weed populations . This knowledge is crucial for developing new and effective herbicides.

- Development of Safer Alternatives: The potential environmental and health concerns associated with dalapon have driven research towards the development of safer and more environmentally friendly alternative herbicides. These research efforts aim to find new herbicides with similar effectiveness but with reduced persistence and impact on non-target organisms.

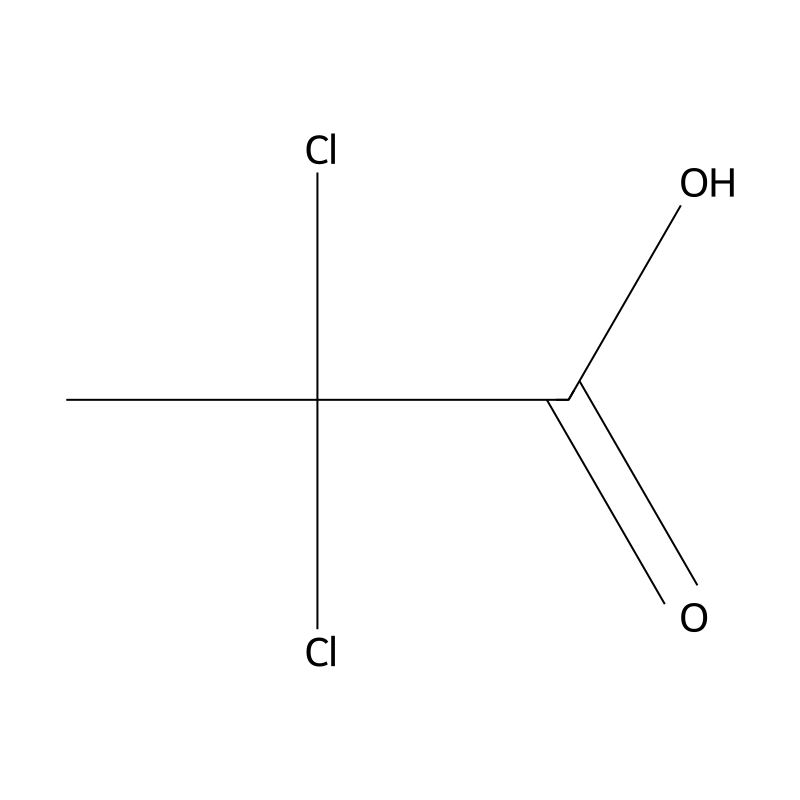

Dalapon, chemically known as 2,2-dichloropropionic acid, is an organochlorine compound with the molecular formula C₃H₄Cl₂O₂. It appears as a colorless liquid or a light tan powder with a strong, sharp odor. This compound is primarily used as a selective herbicide for controlling perennial grasses. It is highly soluble in water and has moderate volatility, which contributes to its effectiveness in agricultural applications .

- Hydrolysis: Dalapon reacts slowly with water and moist air, producing corrosive hydrogen chloride gas .

- Reactivity with Metals: It can corrode metals such as aluminum and copper, necessitating careful handling and storage to prevent environmental damage .

- Photodegradation: In the atmosphere, dalapon can react with photochemically produced hydroxyl radicals, leading to its degradation with an estimated half-life of approximately 72.3 hours .

Dalapon exhibits selective herbicidal activity by inhibiting lipid synthesis in plants. It is absorbed through both leaves and roots, allowing it to translocate within the plant system effectively. Although relatively non-toxic to mammals, it has shown potential for bioaccumulation in biological systems. Its toxicity profile indicates low risk to birds and fish but moderate toxicity to honeybees .

The synthesis of dalapon typically involves the chlorination of propionic acid. The general reaction can be summarized as follows:

- Chlorination of Propionic Acid:

- Propionic acid reacts with chlorine gas under controlled conditions to introduce chlorine atoms at the 2-position of the propionic acid molecule.

- The reaction can be represented as:

textCH3CH2COOH + Cl2 → CH3CCl2COOH + HCl

This method allows for the production of dalapon in a laboratory or industrial setting, ensuring the desired purity and yield .

Dalapon is primarily used in agriculture as a selective herbicide for controlling unwanted perennial grasses in various crops. Its effectiveness lies in its ability to inhibit lipid synthesis, making it particularly useful for managing grass weeds without harming broadleaf crops. Additionally, it has been utilized in plant growth regulation due to its systemic absorption properties .

Research indicates that dalapon interacts with various biological systems, particularly in its herbicidal role. Studies have shown that it can affect enzyme activity related to pyruvate metabolism in plants, leading to impaired growth and development. Furthermore, its potential for bioaccumulation raises concerns regarding long-term environmental impacts and food chain dynamics .

Dalapon shares structural similarities with several other compounds used as herbicides and plant growth regulators. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Dalapon | C₃H₄Cl₂O₂ | Selective herbicide | High solubility; systemic absorption |

| Glyphosate | C₃H₈N₃O₅P | Broad-spectrum herbicide | Non-selective; inhibits specific metabolic pathways |

| 2,4-Dichlorophenoxyacetic Acid | C₈H₆Cl₂O₃ | Selective herbicide | Auxin mimic; affects broadleaf plants |

| Triclopyr | C₁₁H₁₃Cl₃O₃ | Herbicide for woody plants | Systemic action; targets specific plant types |

Dalapon's unique position arises from its selective action against perennial grasses while being relatively safe for other types of flora and fauna .

Dalapon exerts its herbicidal effects through systemic absorption via foliar and root tissues, followed by translocation to meristematic regions [4]. The primary molecular mechanism involves inhibition of lipid biosynthesis, particularly fatty acid elongation in developing tissues [4]. This disruption occurs through competitive binding to acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid synthesis pathways [4]. By mimicking the structure of malonyl-CoA, Dalapon interferes with ACCase’s substrate-binding domain, halting the production of lipids necessary for cell membrane integrity [4].

Additionally, Dalapon disrupts pyruvate metabolism by inhibiting pyruvate dehydrogenase complex (PDC) activity [1]. This enzyme catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the Krebs cycle. Structural analysis reveals that Dalapon’s dichlorinated carboxyl group binds to PDC’s thiamine pyrophosphate cofactor site, preventing substrate conversion [1]. The dual inhibition of ACCase and PDC creates metabolic bottlenecks that impair energy production and cellular growth.

Metabolic Pathway Disruption

Dalapon’s metabolic interference spans multiple pathways:

Lipid Metabolism: By blocking ACCase, Dalapon reduces cuticular wax synthesis in leaves, increasing water loss and desiccation susceptibility [4]. The absence of protective wax layers compromises drought resistance and facilitates pathogen entry.

Carbohydrate Metabolism: Inhibition of PDC reduces acetyl-CoA availability for the Krebs cycle, limiting ATP production [1]. Plants exhibit reduced sugar transport and starch accumulation in roots and shoots.

Amino Acid Synthesis: The Krebs cycle deficit diminishes α-ketoglutarate supplies for glutamate synthesis, impairing nitrogen assimilation [1]. This results in decreased protein production and chlorosis.

Table 1: Key Metabolic Pathways Affected by Dalapon

| Pathway | Enzyme Targeted | Consequence |

|---|---|---|

| Lipid Biosynthesis | Acetyl-CoA carboxylase | Reduced membrane lipid synthesis |

| Pyruvate Oxidation | Pyruvate dehydrogenase | Impaired acetyl-CoA production |

| Glutamate Synthesis | Isocitrate dehydrogenase | Limited nitrogen assimilation |

Protein Interaction Dynamics

Dalapon’s carboxylic acid group facilitates interactions with basic amino acid residues in enzymatic active sites. Nuclear magnetic resonance (NMR) studies demonstrate that the compound forms hydrogen bonds with histidine and lysine residues in ACCase, stabilizing non-productive enzyme conformations [1]. This irreversible binding prevents substrate access, rendering the enzyme inactive.

In PDC, Dalapon’s chlorine atoms create van der Waals interactions with hydrophobic pockets near the thiamine cofactor [1]. These interactions displace the cofactor, abolishing the enzyme’s ability to decarboxylate pyruvate. Molecular dynamics simulations suggest that Dalapon’s rigid dichlorinated structure enhances binding affinity compared to non-halogenated analogs [1].

Cellular and Subcellular Target Sites

Dalapon preferentially accumulates in meristematic zones due to high metabolic activity in these regions [4]. Subcellular targets include:

- Chloroplasts: Disruption of lipid synthesis impairs thylakoid membrane formation, reducing photosynthetic efficiency [4].

- Mitochondria: PDC inhibition limits mitochondrial ATP output, affecting cellular respiration [1].

- Plasma Membranes: Reduced wax deposition increases membrane permeability, leading to ion leakage and cell death [4].

Meristematic cells in root tips and shoot apices are particularly vulnerable due to their reliance on rapid lipid and protein synthesis for growth [4].

Comparative Analysis with Related Herbicides

Table 2: Dalapon vs. Trichloroacetic Acid (TCA) and 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Property | Dalapon | TCA | 2,4-D |

|---|---|---|---|

| Primary Target | Lipid synthesis | Cell division | Auxin receptors |

| Solubility (g/L) | 50.2 | 12.0 | 0.9 |

| Soil Half-Life | 14–30 days | 7–14 days | 10–15 days |

| Selectivity | Grasses | Broadleaf | Broadleaf |

Dalapon’s specificity for grasses stems from its reliance on monocot-specific ACCase isoforms [4]. In contrast, TCA non-selectively inhibits cell division through DNA methylation, while 2,4-D mimics auxin to induce uncontrolled growth [4]. The higher water solubility of Dalapon enhances its phloem mobility compared to less soluble herbicides like 2,4-D [1].

The primary physiological responses to dalapon exposure involve direct interference with essential metabolic pathways, particularly those related to energy production and cellular biosynthesis. The compound acts as a potent inhibitor of lipid synthesis, which represents one of its most significant modes of action [1] . This inhibition occurs through interference with the fatty acid synthase complex and acetyl-CoA carboxylase, both critical enzymes in the lipid biosynthetic pathway [3] [4].

Pyruvate metabolism constitutes another primary target of dalapon action. The compound demonstrates strong inhibitory effects on pyruvate oxidase systems, exhibiting uncompetitive inhibition characteristics [5] [6]. Research has shown that dalapon specifically targets pyruvate oxidase from bacterial sources and pyruvate decarboxylase in yeast systems, disrupting the fundamental energy production pathways essential for cellular function [5]. This disruption leads to impaired acetyl-CoA formation, which cascades into broader metabolic dysfunction.

The compound also induces protein precipitation at higher concentrations, acting as a strong acid that denatures tissue proteins upon contact [1] . This mechanism is particularly evident in the acute toxicity observed at elevated application rates, where dalapon functions as a contact herbicide causing immediate tissue damage through protein denaturation and membrane disruption [7].

Fatty acid metabolism disruption represents another critical primary response. Dalapon interferes with very-long-chain fatty acid synthesis, affecting cellular membrane integrity and cuticle formation [3]. This disruption manifests as reduced wax formation on leaf surfaces, increasing plant susceptibility to desiccation and environmental stress [1] [8].

Secondary Metabolic Cascades

The secondary metabolic effects of dalapon result from the disruption of primary metabolic pathways, creating a cascade of physiological dysfunction throughout the plant system. Cell membrane permeability alteration represents one of the most significant secondary effects, occurring within 24-48 hours of exposure [9]. This increased permeability results from the disruption of membrane lipid synthesis and structural protein integrity.

Chlorophyll degradation occurs as a secondary effect of the compound's impact on photosynthetic machinery. While dalapon does not directly inhibit photosynthesis, the disruption of lipid synthesis and membrane integrity indirectly affects chloroplast function, leading to chlorophyll breakdown and subsequent chlorosis [10] [11]. This process typically manifests 48-72 hours after initial exposure.

The compound significantly disrupts meristematic activity in root tips and apical meristems, representing a critical secondary cascade effect [1] . This disruption occurs through interference with cell division processes, including effects on tubulin and microtubule formation, ultimately leading to growth cessation [12]. The impact on meristematic tissues is particularly pronounced in grass species, where active growth regions are highly susceptible to dalapon-induced metabolic disruption.

Cellular transport mechanisms become compromised as secondary effects of membrane disruption and protein denaturation. The compound affects transport proteins and ATPase pumps, leading to impaired nutrient uptake and osmotic regulation [9]. These effects contribute to the overall physiological stress experienced by treated plants.

Morphological Manifestations of Exposure

The morphological manifestations of dalapon exposure represent the visible symptoms of underlying physiological disruption. Leaf chlorosis and yellowing constitute the most commonly observed early symptoms, typically appearing within a few days of treatment [13] [14]. This chlorosis results from the disruption of chlorophyll synthesis and photosynthetic apparatus function.

Tissue necrosis and browning develop as more severe manifestations of dalapon toxicity. The compound causes destruction of grass foliage, with initial symptoms usually becoming evident at leaf tips and margins [13]. The browning of leaves becomes apparent within days when temperature and humidity conditions are favorable for rapid metabolic turnover.

Growth inhibition and stunting represent perhaps the most significant morphological impact of dalapon exposure. The compound causes systematic reduction in plant height and overall growth rate through its effects on meristematic activity [12] [15]. In pepper plants, concentrations as low as 250 parts per million can cause measurable growth reductions, while higher concentrations result in severe stunting [16].

Increased tillering in grasses occurs as a compensatory response to apical meristem damage. When dalapon disrupts the primary growing point, lateral buds are released from apical dominance, resulting in increased branching and tillering [17]. However, this response is typically accompanied by shortening of internodes, creating a stunted, bushy appearance in affected plants.

Leaf distortion and epinasty manifest as additional morphological symptoms, particularly in dicotyledonous species. These symptoms result from disrupted cell division patterns and altered growth hormone activity [16] [18]. In reproductive tissues, dalapon can cause abnormal expansion of ovaries and bending of styles, potentially affecting seed production and reproductive success [16].

Species-Specific Sensitivity Variations

Species-specific sensitivity to dalapon varies dramatically across plant taxonomic groups, with monocotyledonous species generally exhibiting much higher sensitivity than dicotyledonous plants. Grasses represent the most susceptible group, with species such as quackgrass, Bermuda grass, and Johnson grass showing very high sensitivity to concentrations as low as 100-500 parts per million [1] [19] [20].

Perennial ryegrass exhibits particularly interesting sensitivity variations, with different cultivars showing measurable differences in tolerance levels [21]. Breeding programs have successfully developed varieties with enhanced dalapon tolerance, demonstrating that genetic variation exists within species for this trait. The variety Stormont Rathlin, for example, shows consistently higher tolerance compared to standard varieties like Melle and Aberystwyth S.23 [21].

Dicotyledonous broadleaf plants generally demonstrate low sensitivity to dalapon, often requiring concentrations of 2000-10000 parts per million to exhibit significant damage [1] [17]. This selectivity forms the basis for dalapon's use as a selective herbicide in crops such as sugar beet, cotton, and various fruit trees. The tolerance mechanisms in dicotyledonous species appear to involve enzymatic detoxification processes and structural differences in uptake and translocation pathways [22].

Aquatic monocotyledonous species such as cattails and rushes show high sensitivity similar to terrestrial grasses, indicating that the fundamental physiological basis for dalapon susceptibility is consistent across monocot habitats [1] [20]. This sensitivity pattern supports the use of dalapon for aquatic weed management in appropriate situations.

Variability within species has been documented for several important weed species. Research on Setaria species has revealed significant morphological and physiological variations that correlate with differential dalapon susceptibility [23]. These variations may contribute to field control failures and highlight the importance of understanding population-level diversity in herbicide response.

Resistance Development Mechanisms

Resistance development to dalapon occurs through several distinct mechanisms, primarily involving enhanced metabolic degradation rather than target site modification. Bacterial resistance represents the most well-documented resistance mechanism, involving the evolution of dehalogenase enzymes capable of converting dalapon to pyruvate with concurrent chloride release [24] [25] [26]. This enzymatic degradation effectively detoxifies the herbicide, allowing resistant organisms to utilize dalapon as a carbon and energy source.

Soil microbial adaptation plays a crucial role in dalapon resistance development. Research has shown that soil populations of dalapon-decomposing bacteria can increase 100-fold following repeated herbicide applications [24] [27]. Species such as Pseudomonas putida have been observed to acquire dalapon degradation capability through enzyme evolution, demonstrating the adaptive potential of soil microorganisms [25].

Fungal degradation mechanisms also contribute to resistance development, particularly in certain soil types. Some soils show rapid dalapon decomposition without corresponding increases in bacterial populations, suggesting that fungal organisms may play a significant role in herbicide degradation [24]. This mechanism appears to be particularly important in acidic soils with high fungal populations.

Plant breeding approaches have successfully developed varieties with enhanced dalapon tolerance through systematic selection programs. The development of dalapon-tolerant perennial ryegrass varieties demonstrates that genetic variation for herbicide tolerance exists within plant species and can be exploited through conventional breeding methods [21]. These varieties show consistently higher tolerance levels while maintaining acceptable agronomic performance.

Metabolic adaptation mechanisms in plants may involve enhanced enzymatic detoxification pathways, altered uptake or translocation patterns, or modified target site sensitivity. However, these mechanisms are less well understood compared to microbial resistance systems. The relative rarity of documented plant resistance to dalapon suggests that such mechanisms may be uncommon or require specific genetic backgrounds to develop effectively.

Physical Description

Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used.]; [NIOSH]

HYGROSCOPIC WHITE SOLID IN VARIOUS FORMS OR COLOURLESS LIQUID.

Colorless liquid with an acrid odor.

Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 °F. The sodium salt, a white powder, is often used.]

Color/Form

Colorless liquid [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

190 °C

374 °F

Heavy Atom Count

Vapor Density

4.9

Density

1.4014 at 20 °C

Relative density (water = 1): 1.40

1.40

LogP

log Kow= 0.78

0.76

Odor

Odor Threshold

Decomposition

Decomposes >191 °C

Melting Point

20 °C

46 °F

UNII

Related CAS

29110-22-3 (magnesium salt)

53606-78-3 (calcium salt)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... the strongest inhibitors of NADH oxidase of the SMP are chloro-derivatives of aromatic hydrocarbons (DDT and its analogs DDD and DDE). Derivatives of propionic and acetic acids (propinate, dalapon, MCAA, DCAA, and TCAA) did not exhibit any appreciable inhibiting effect under the experimental conditions.

Vapor Pressure

0.19 [mmHg]

0.19 mm Hg at 25 °C /Estimated/

5.07 mmHg at 160 °F

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

...Fed to animals... quickly excreted (nonmetabolized) in herbicidal concentrations in urine. ...Dalapon residues reported in milk were much <1% of amount ingested in feed... .

... /It was/ found... in milk from cow whose feed contained (36)chlorine labeled Dalapon.

When dairy cows were fed dalapon, <1% of ingested dose appeared as residues in milk, mainly as unchanged dalapon but with traces of dalapon glycerides.

For more Absorption, Distribution and Excretion (Complete) data for DALAPON (12 total), please visit the HSDB record page.

Metabolism Metabolites

Early labeled metabolic degradation products of 2-(14)carbon dalapon in presence of pure cultures of arthrobacter sp grown under aerobic conditions were pyruvate & alanine.

... Enzyme from Arthrobacter sp that removed organic bound chlorine from dalapon. ... Product resulting from enzymic dehalogenation ... was pyruvate. ... immediate precursor of pyruvate in this system is probably 2-chloro-2-hydroxypropionate.

Comparison of 1-(14)carbon dalapon and 2-(14)carbon dalapon metabolism /in mixed bacterial populations/ ... showed rapid evolution of (14)CO2 from carboxyl-labeled dalapon, whereas labeled carbon from 2 position ... was found primarily in lipid, nucleic acid, protein ... fractions of organisms. Study of soluble labeled products extracted from microorganisms incubated with (14)carbon dalapon showed activity in ... Alanine and glutamic acid.

...Dalapon is degraded in the environment or metabolized by organisms through dechlorination, dehydrochlorination, and oxidation to chloride ion, pyruvic acid (pyruvate), alanine, carbon dioxide, and other minor or intermediate transitory compounds.

Associated Chemicals

2,2-Dichloropropionic acid, sodium salt;127-20-8

Wikipedia

Use Classification

Hazard Classes and Categories -> Corrosives

HERBICIDES

Methods of Manufacturing

Dichloropropionic acid is produced by the direct chlorination of propionic acid in the presence of catalysts. Alkali salts are prepared by contacting 2,2-dichloropropionic acid with an essentially dry alkali compound of an alkali metal in a liquid chlorinated hydrocarbon as a reaction medium, and thereafter separating in its solid phase an alkali salt of 2,2-dichloropropionic acid.

General Manufacturing Information

Dalapon ... should be used within 24 hr after mixing with water ... .

Analytic Laboratory Methods

EPA Method 515. Capillary Column GC with ECD for the determination of chlorinated herbicides in drinking water. For dalapon the estimated detection limit is 0.001 ug/l, and the method detection limit is not given. Using the packed column, mean recovery is 66% with a standard deviation of 8% with a spike level of 23.4 ug/l in reagent water. Using a capillary column, mean recovery is 91% with a standard deviation of 9% at a spike level of 4.05 ug/l.

EPA Method 8150. GC for the analysis of chlorinated herbicides including dalapon in solid waste. For the analysis of unfamiliar samples, compound identification should be supported by at least one additional qualitative technique. Detection is achieved with an electron capture, microcolorimetric, or electrolytic conductivity detector. For dalapon, the method has a detection limit of 5.8 ug/l. Using reagent water and a spike concentration of 23.4 ug/l, a mean recovery of 66% and a standard deviation of 8% were obtained. Interferences include organic acids and phenols.

EPA Method 615. Determination of dalapon using GC with an ECD in industrial and municipal wastewater. The method detection limit is 5.8 ug/l as defined by EPA.

For more Analytic Laboratory Methods (Complete) data for DALAPON (12 total), please visit the HSDB record page.

Storage Conditions

Interactions

Stability Shelf Life

Stable in dry form.